2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1338718-13-0
VCID: VC5711550
InChI: InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F
Molecular Formula: C15H20BFO2
Molecular Weight: 262.13

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1338718-13-0

Cat. No.: VC5711550

Molecular Formula: C15H20BFO2

Molecular Weight: 262.13

* For research use only. Not for human or veterinary use.

2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1338718-13-0

Specification

CAS No. 1338718-13-0
Molecular Formula C15H20BFO2
Molecular Weight 262.13
IUPAC Name 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3
Standard InChI Key IYLLOGWYTRFRSF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C₁₅H₂₀BFO₂, with a molecular weight of 262.13 g/mol . Its structure comprises three distinct components:

  • A 1,3,2-dioxaborolane ring (a five-membered boron-containing heterocycle).

  • A 2-fluoro-4-cyclopropylphenyl group attached to the boron atom.

  • Two geminal tetramethyl groups on the dioxaborolane ring, enhancing steric protection and stability .

Key Structural Data

PropertyValueSource
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F
InChI KeyCTOWMHPHENZDLU-UHFFFAOYSA-N
Rotatable Bond Count2
Hydrogen Bond Acceptors2

The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry. The tetramethyl groups at the 4,5-positions impose steric hindrance, reducing susceptibility to hydrolysis—a common limitation of boronic acids . The cyclopropyl group introduces strain, potentially influencing reactivity in cross-coupling reactions .

Synthesis and Reaction Chemistry

Synthetic Pathways

While detailed protocols are proprietary, general synthesis involves:

  • Borylation of halogenated precursors: A 4-cyclopropyl-2-fluorophenyl halide (e.g., bromide) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .

  • Cyclocondensation: The intermediate boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions to form the dioxaborolane ring .

Representative Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Atmosphere: Inert (N₂ or Ar) to prevent boron oxidation .

Reactivity Profile

The compound participates in Suzuki-Miyaura cross-coupling reactions, leveraging the boron-aryl bond to form biaryl structures. Key reactivity traits include:

  • Chemoselectivity: The electron-withdrawing fluorine atom ortho to boron directs coupling to electron-rich aryl partners .

  • Stability: The tetramethyl groups mitigate protodeboronation, a common side reaction in less hindered boronic esters.

Physicochemical Properties

Experimental and predicted physicochemical data are summarized below:

PropertyValueMethod/Source
LogP (Partition Coeff.)3.00–4.73Calculated
Polar Surface Area18 ŲComputational
Melting PointNot reported
Boiling PointNot reported

The LogP range (3.00–4.73) indicates moderate lipophilicity, suggesting compatibility with lipid membranes in drug delivery applications . The low polar surface area (18 Ų) correlates with potential blood-brain barrier permeability, though in vivo studies are lacking .

Applications in Research and Industry

Pharmaceutical Intermediates

As a boronic ester, this compound serves as a stable precursor to boronic acids in API synthesis. Notable examples include:

  • Protease inhibitors: Boron-containing drugs (e.g., bortezomib) leverage boron’s reversible binding to catalytic serine residues.

  • Antibacterial agents: Boron’s affinity for bacterial cell wall components is under exploration.

Material Science

  • Organic electronics: Boron-doped polycyclic aromatics exhibit tunable optoelectronic properties for OLEDs.

  • Supramolecular catalysts: Boronic esters act as Lewis acid catalysts in asymmetric synthesis .

Challenges and Future Directions

Despite its promise, critical gaps persist:

  • Biological Data: No published studies on toxicity, pharmacokinetics, or target engagement .

  • Scalability: Limited supplier data suggest small-scale availability (mg–g quantities) .

  • Structural Variants: Derivatives with alternative substituents (e.g., trifluoromethyl) remain unexplored.

Priority Research Areas

  • In vitro screening against cancer cell lines and microbial panels.

  • Crystallographic studies to elucidate boron’s coordination geometry.

  • Process optimization for cost-effective bulk synthesis.

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